molecular formula C14H14N4O4 B5132544 3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate

3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate

Cat. No.: B5132544
M. Wt: 302.29 g/mol
InChI Key: CNBIDWCQXYYVSS-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate is a complex organic compound that features a unique structure combining oxadiazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate typically involves multiple steps. One common route includes the reaction of 4-phenylpiperazine with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.

    3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: Similar structure but different functional groups, used in various chemical syntheses.

Uniqueness

3-[2-Oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate is unique due to its combination of oxadiazole and piperazine moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-12(9-17-10-14(21)22-15-17)16-6-7-18(13(20)8-16)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIDWCQXYYVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C[N+]2=NOC(=C2)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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